molecular formula C10H13N3O2S2 B5267841 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5267841
M. Wt: 271.4 g/mol
InChI Key: ODESXYLFMPJDEU-UHFFFAOYSA-N
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Description

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene and pyrazole rings can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
  • 1-ethyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine

Uniqueness

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-2-13-8-10(7-11-13)17(14,15)12-6-9-4-3-5-16-9/h3-5,7-8,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESXYLFMPJDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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